molecular formula C19H18Cl3NO4 B1205692 3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride CAS No. 121211-14-1

3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride

Katalognummer: B1205692
CAS-Nummer: 121211-14-1
Molekulargewicht: 430.7 g/mol
InChI-Schlüssel: VHTAXVLUEFVDMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride is a derivative of 9,10-anthracenedione, which is a quinonic compound This compound is notable for its applications in various fields, including its use as a dye and its potential biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-anthracenedione derivatives typically involves the functionalization of the anthracenedione core One common method is the reaction of 9,10-anthracenedione with appropriate amines under controlled conditions

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and specific reaction conditions, such as temperature and pH control, is crucial to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The anthracenedione core can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the quinonic structure to hydroquinone derivatives.

    Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of anthraquinone derivatives, while reduction can yield hydroquinone derivatives.

Wissenschaftliche Forschungsanwendungen

9,10-Anthracenedione derivatives, including 3-((bis(2-chloroethyl)amino)methyl)-1,8-dihydroxy-, hydrochloride (1:1), have been extensively studied for their biological activities. These compounds have shown potential in:

    Chemistry: Used as intermediates in the synthesis of dyes and pigments.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their anticancer properties, particularly due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating activity.

    Industry: Utilized in the production of dyes and as analytical reagents.

Wirkmechanismus

The mechanism of action of 9,10-anthracenedione derivatives in biological systems often involves the interaction with DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This alkylating activity is a key factor in the compound’s anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Mitoxantrone: Another 9,10-anthracenedione derivative with anticancer properties.

    Doxorubicin: An anthracycline antibiotic with a similar quinonic structure and anticancer activity.

    Daunorubicin: Similar to doxorubicin, used in cancer treatment.

Uniqueness

The uniqueness of 9,10-anthracenedione, 3-((bis(2-chloroethyl)amino)methyl)-1,8-dihydroxy-, hydrochloride (1:1) lies in its specific functional groups, which confer distinct chemical and biological properties. The bis(2-chloroethyl)amino group is particularly significant for its alkylating activity, making this compound a valuable candidate for further research in medicinal chemistry.

Eigenschaften

CAS-Nummer

121211-14-1

Molekularformel

C19H18Cl3NO4

Molekulargewicht

430.7 g/mol

IUPAC-Name

3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride

InChI

InChI=1S/C19H17Cl2NO4.ClH/c20-4-6-22(7-5-21)10-11-8-13-17(15(24)9-11)19(26)16-12(18(13)25)2-1-3-14(16)23;/h1-3,8-9,23-24H,4-7,10H2;1H

InChI-Schlüssel

VHTAXVLUEFVDMK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CN(CCCl)CCCl.Cl

Kanonische SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CN(CCCl)CCCl.Cl

121211-14-1

Synonyme

3-bis((2-chloroethyl)amino)methyl-1,8-dihydroxy-9,10-anthraquinone
SK 31662
SK-31662

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.